trans-1-Cbz-4-fluoro-3-hydroxypiperidine

Description

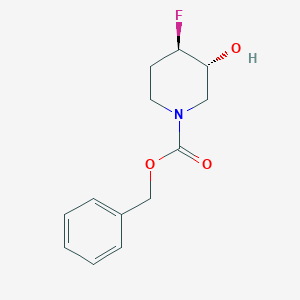

trans-1-Cbz-4-fluoro-3-hydroxypiperidine: is a chemical compound characterized by its unique structure, which includes a piperidine ring with a fluorine atom at the 4-position, a hydroxyl group at the 3-position, and a carbobenzyloxy (Cbz) protecting group at the 1-position. This compound is of interest in various scientific research applications due to its distinctive chemical properties.

Properties

IUPAC Name |

benzyl (3R,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBFJUNWIWJEJJ-VXGBXAGGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1F)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]([C@@H]1F)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Cbz-4-fluoro-3-hydroxypiperidine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the reaction of 4-fluorobutanone with ethylenediamine to form the piperidine core, followed by selective functionalization at the desired positions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process.

Types of Reactions:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The fluorine atom can be reduced to form a hydrogen atom.

Substitution: The Cbz group can be removed through hydrogenolysis, and other substituents can be introduced at the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Hydrogenolysis is often carried out using palladium on carbon (Pd/C) as a catalyst.

Major Products Formed:

Oxidation: Formation of 4-fluoro-3-oxopiperidine.

Reduction: Formation of 4-hydroxy-3-fluoropiperidine.

Substitution: Removal of the Cbz group to yield 4-fluoro-3-hydroxypiperidine.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of enzyme inhibitors and receptor ligands. Medicine: Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which trans-1-Cbz-4-fluoro-3-hydroxypiperidine exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand for certain receptors, binding to them and modulating their activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

trans-1-Cbz-3-fluoro-4-hydroxypiperidine: Similar structure but with the fluorine and hydroxyl groups swapped.

trans-1-Cbz-4-hydroxypiperidine: Lacks the fluorine atom.

trans-1-Cbz-3-hydroxypiperidine: Lacks the fluorine atom.

Uniqueness: The presence of both the fluorine and hydroxyl groups in the trans-1-Cbz-4-fluoro-3-hydroxypiperidine compound provides unique chemical properties that distinguish it from its analogs. These properties can influence its reactivity and biological activity, making it a valuable compound in various research applications.

Biological Activity

trans-1-Cbz-4-fluoro-3-hydroxypiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's mechanisms of action, pharmacological properties, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the piperidine family, characterized by its unique structural features:

- Chemical Formula : CHFNO

- Molecular Weight : 201.22 g/mol

- Stereochemistry : The trans configuration influences its interactions with biological targets, potentially affecting its pharmacological profile.

This compound primarily interacts with neurotransmitter receptors and enzymes involved in cellular signaling. Its mechanism can be summarized as follows:

- Target Interaction : The compound shows affinity for GABA (gamma-aminobutyric acid) receptors, which are crucial for inhibitory neurotransmission in the central nervous system (CNS) .

- Binding Dynamics : It binds to the active sites of GABA receptors, enhancing their inhibitory effects. This results in increased chloride ion influx into neurons, leading to hyperpolarization and decreased neuronal excitability .

- Biochemical Pathways : The compound modulates the GABAergic pathway, influencing neurotransmitter release and synaptic plasticity, which are vital for maintaining neuronal stability and reducing excitotoxicity .

Pharmacological Effects

The pharmacological effects of this compound can be classified into several categories:

- Anxiolytic Effects : By enhancing GABAergic activity, the compound may reduce anxiety levels and improve mood.

- Anticonvulsant Properties : Increased inhibitory neurotransmission can lead to decreased seizure activity, making it a candidate for epilepsy treatment.

- Neuroprotective Effects : The compound's ability to stabilize neurons may help in conditions characterized by excitotoxicity .

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, including this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.